molecular formula C10H9FO2 B1408986 Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid CAS No. 1706463-41-3

Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid

Cat. No.: B1408986
CAS No.: 1706463-41-3
M. Wt: 180.17 g/mol
InChI Key: ZEIXTIGKLVQADU-WPRPVWTQSA-N
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Description

Chemical Identity and Nomenclature

Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid is a fluorinated cyclopropane derivative with the systematic IUPAC name (1R,2S)-2-fluoro-1-phenylcyclopropane-1-carboxylic acid . Its molecular formula is C₁₀H₉FO₂ , and it has a molecular weight of 180.17 g/mol . The compound is characterized by a cyclopropane ring substituted with a phenyl group at the 1-position and a fluorine atom at the 2-position, with a carboxylic acid functional group attached to the same carbon as the phenyl substituent (Figure 1).

Key Identifiers:

  • CAS Registry Number : 1706463-41-3
  • Synonyms :
    • (1R,2S)-2-Fluoro-1-phenylcyclopropane-1-carboxylic acid
    • DTXSID801180572
    • Starbld0018192

The SMILES notation (C1C@@HF) explicitly denotes the cis configuration, where the fluorine and carboxylic acid groups occupy adjacent positions on the cyclopropane ring. The stereochemistry is critical to its biological activity, as the (1R,2S) enantiomer often exhibits distinct interactions with molecular targets compared to its trans counterpart.

Historical Development in Fluorinated Cyclopropane Chemistry

The synthesis of fluorinated cyclopropanes emerged as a significant area of research in the mid-20th century, driven by their potential in pharmaceuticals and materials science. Early work at Purdue University during the Manhattan Project explored fluorinated anesthetics to replace flammable cyclopropane derivatives. However, methods for stereoselective fluorocyclopropane synthesis remained limited until advances in transition-metal catalysis and asymmetric synthesis in the 21st century.

Milestones:

  • 2000s : Rhodium-catalyzed cyclopropanation of fluorinated alkenes enabled access to enantiomerically enriched fluorocyclopropanes.
  • 2010s : Nickel-catalyzed cross-electrophile coupling methods provided a novel route to fluorinated cyclopropanes, including aryl-substituted variants.
  • 2020s : Engineered biocatalysts (e.g., myoglobins) achieved high enantioselectivity in fluorocyclopropane synthesis, particularly for difluoromethyl-substituted derivatives.

The specific synthesis of this compound leverages [2+1] cycloaddition strategies using fluorinated styrenes and diazo compounds, as demonstrated in the preparation of 5-HT₂C receptor agonists.

Significance in Organic and Medicinal Chemistry

Fluorinated cyclopropanes combine the metabolic stability of the C–F bond with the conformational rigidity of the cyclopropane ring, making them valuable in drug design. This compound serves as a key intermediate in the development of:

Therapeutic Agents:

  • 5-HT₂C Receptor Agonists : Fluorine substitution enhances selectivity over 5-HT₂A/2B receptors, critical for treating CNS disorders.
  • PARP-1 Inhibitors : Cyclopropane carboxylic acid derivatives show promise in cancer therapy.

Physicochemical Advantages:

  • Lipophilicity : The fluorine atom increases logP compared to non-fluorinated analogs, improving blood-brain barrier penetration.
  • Metabolic Stability : Fluorination at the benzylic position reduces oxidative degradation.

Structural Position in Cyclopropanecarboxylic Acid Family

Cis-2-fluoro-1-phenylcyclopropanecoxylic acid belongs to a subclass of cyclopropanecarboxylic acids with aryl and halogen substitutions. A comparison with related compounds highlights its unique features:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Cyclopropanecarboxylic acid C₄H₆O₂ 86.09 1759-53-1 None
1-Phenylcyclopropanecarboxylic acid C₁₀H₁₀O₂ 162.19 6120-95-2 Phenyl at C1
This compound C₁₀H₉FO₂ 180.17 1706463-41-3 Phenyl at C1, fluorine at C2

The fluorine atom introduces electronic and steric effects :

  • Electron-Withdrawing Effect : Lowers the pKa of the carboxylic acid group (predicted pKa ~4.3 vs. ~4.8 for non-fluorinated analogs).
  • Conformational Restriction : The cis configuration imposes torsional strain, favoring specific binding orientations in biological targets.

Properties

IUPAC Name

(1R,2S)-2-fluoro-1-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-8-6-10(8,9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIXTIGKLVQADU-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@]1(C2=CC=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801180572
Record name Cyclopropanecarboxylic acid, 2-fluoro-1-phenyl-, (1R,2S)-rel-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706463-41-3
Record name Cyclopropanecarboxylic acid, 2-fluoro-1-phenyl-, (1R,2S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706463-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 2-fluoro-1-phenyl-, (1R,2S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropanation Using Fluorine-Containing Carbenes or Carbenoids

One of the most popular routes to fluorocyclopropanes is the generation of fluorine-containing carbenes or carbenoids that react with alkenes bearing a phenyl substituent. This approach often uses diazo compounds or halodifluoroacetates as carbene precursors under catalytic conditions.

  • Reaction Conditions: Sodium halodifluoroacetate in diglyme at elevated temperatures (e.g., 150 °C) can transform aryl-substituted alkenes into difluorocyclopropanes with high yields (93–99%).
  • Microwave Irradiation: To accelerate the reaction, microwave irradiation in tetrahydrofuran (THF) has been used, reducing reaction times to minutes while maintaining stereoselectivity.
  • Catalysts: Dirhodium-based catalysts, such as dirhodium tetraacetate, have been employed for cyclopropanation of styrene derivatives with diazo esters, favoring the cis-isomer formation.

Fluorination of Cyclopropanecarboxylate Esters

An alternative approach involves fluorination of cyclopropanecarboxylate esters, particularly ethyl esters, to introduce the fluorine atom stereoselectively.

  • Organolithium-Mediated Fluorination: The method utilizes organolithium reagents (e.g., lithium amide-based compounds such as lithium hexamethyldisilazide) to deprotonate cyclopropanecarboxylate esters, followed by reaction with a fluorinating reagent (e.g., N-fluoro bis-benzenesulfonamide) at low temperatures (-50 to 0 °C) under an inert atmosphere (nitrogen).
  • Reaction Control: Slow addition of the fluorinating reagent controls the exothermic reaction, maintaining temperature and favoring cis-selectivity.
  • Purification: After reaction completion (typically >12 hours at 20-30 °C), the product is quenched with water and purified by multiple extractions with solvents such as dichloromethane or ethyl acetate, followed by vacuum distillation at 80-90 °C under reduced pressure.

Hydrolysis to Obtain the Acid

The fluorinated cyclopropyl esters are hydrolyzed under basic conditions at mild temperatures (0-60 °C) to yield the corresponding cis-2-fluoro-1-phenylcyclopropanecarboxylic acid. The pH is then adjusted to acidic conditions (pH 1-5) to isolate the acid.

  • The cyclopropanation reactions often yield mixtures of cis and trans isomers.
  • Repeated recrystallization from hot water can separate cis and trans isomers effectively, as the trans isomer crystallizes preferentially while the cis remains in solution.
  • Isomerization of cis,trans mixtures can be achieved by refluxing esters with sodium ethoxide to enrich the desired isomer.
Method Key Reagents Reaction Conditions Yield/Selectivity Notes
Cyclopropanation with sodium halodifluoroacetate Sodium halodifluoroacetate, aryl-substituted alkene Diglyme, 150 °C or microwave in THF, 5 min 93–99% yield, cis-selectivity depends on substrate Fast, high yield
Dirhodium-catalyzed cyclopropanation Styrene derivatives, diazo esters, dirhodium tetraacetate 25–50 °C, solvent polarity control Moderate conversion (~55%), cis:trans ~1:1 Requires catalyst, stereochemical control
Organolithium-mediated fluorination Cyclopropanecarboxylate ester, organolithium, fluorinating reagent -50 to 0 °C addition, then 20–30 °C for 12+ h, inert atmosphere High stereoselectivity for cis isomer Requires careful temperature control, multiple purification steps
Hydrolysis of fluorinated esters Fluorinated esters, base 0–60 °C, pH adjustment to 1–5 Quantitative conversion to acid Mild conditions
  • Microwave-assisted cyclopropanation significantly reduces reaction time while maintaining high yields and stereoselectivity.
  • Organolithium-based fluorination allows for precise control of fluorine incorporation and stereochemistry, critical for biological activity.
  • Recrystallization and isomerization techniques are essential for obtaining pure cis isomers, which have distinct chemical and biological properties compared to trans isomers.
  • Spectroscopic methods such as NMR (coupling constants), GC-MS (retention times), and chiral HPLC are used to confirm stereochemical purity and identity.

The preparation of this compound involves sophisticated synthetic techniques combining cyclopropanation and selective fluorination. Methods employing fluorine-containing carbenes or organolithium-mediated fluorination are prominent, with reaction conditions carefully optimized to favor the cis isomer. Purification and stereochemical confirmation are critical steps to ensure the compound's suitability for further applications, particularly in medicinal chemistry.

The diverse methodologies and detailed reaction parameters summarized here provide a comprehensive guide for researchers aiming to synthesize this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium iodide (NaI) in acetone or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of phenylcyclopropanone or phenylcyclopropanecarboxylic acid.

    Reduction: Formation of phenylcyclopropanol or phenylcyclopropanal.

    Substitution: Formation of substituted cyclopropane derivatives with various functional groups.

Scientific Research Applications

Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of cis-2-fluoro-1-phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and phenyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include other fluorinated cyclopropane carboxylic acids and their derivatives. Below is a comparative analysis based on structural features, physicochemical properties, and applications:

Table 1: Comparative Data of Fluorinated Cyclopropane Carboxylic Acids
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features CAS Number References
Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid C₁₀H₉FO₂ 180.18 2-F, 1-Ph, 1-COOH High ring strain; cis-configuration enhances steric/electronic effects Not explicitly provided
Cis-2-phenylcyclopropanecarboxylic acid C₁₀H₁₀O₂ 162.19 2-Ph, 1-COOH Lacks fluorine; reduced electronegativity and metabolic stability 939-89-9
2,2-Difluorocyclopropanecarboxylic acid C₄H₄F₂O₂ 122.07 2,2-diF, 1-COOH Increased fluorine substitution; higher acidity (pKa ~2.1) 107873-03-0
Cis-3-[(1Z)-2-chloro-3,3,3-trifluoro...] C₉H₁₀ClF₃O₂ 254.63 3-Cl, 3-CF₃, 1-COOH Complex substituents; higher steric hindrance and lipophilicity 68127-59-3

Key Differences and Implications

Electronic Effects: The mono-fluoro substitution in this compound introduces moderate electron-withdrawing effects, lowering the pKa of the carboxylic acid group compared to the non-fluorinated analogue (cis-2-phenylcyclopropanecarboxylic acid). In contrast, 2,2-difluorocyclopropanecarboxylic acid exhibits stronger electron withdrawal, leading to a significantly lower pKa (~2.1), making it more acidic and reactive in aqueous environments .

Steric and Conformational Effects :

  • The cis-configuration in the title compound creates a rigid, planar structure that increases ring strain. This strain is exploited in drug design to mimic transition states or stabilize bioactive conformations .
  • The chloro-trifluoropropyl substituent in the compound from introduces bulky groups, reducing conformational flexibility but increasing lipophilicity, which may improve membrane permeability .

Biological Relevance: Fluorinated cyclopropanes are widely used as bioisosteres for amide bonds or aromatic rings. The title compound’s fluorine atom can act as a hydrogen bond acceptor, enhancing target binding compared to non-fluorinated analogues . The 2,2-difluoro analogue () is utilized in agrochemicals due to its stability under UV light and resistance to metabolic degradation .

Biological Activity

Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structural features, particularly the presence of a fluorine atom and a phenyl group, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Structural Characteristics

This compound possesses a cyclopropane ring with a carboxylic acid functional group and a fluorine substituent. The molecular structure can be represented as follows:

C10H9FO2\text{C}_10\text{H}_9\text{F}\text{O}_2

This structure plays a crucial role in its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its ability to act as both an electrophile and a nucleophile, depending on the reaction conditions. The fluorine atom enhances the compound's reactivity by increasing its electrophilic character, which may facilitate interactions with various biomolecular targets such as enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on specific enzymes. For instance, studies have shown that structurally related compounds can inhibit monoamine oxidases (MAO A and B), which are critical in regulating neurotransmitter levels in the brain. The selectivity and potency of these inhibitors can be influenced by substituents on the phenyl ring .

Pharmacological Potential

The compound is being explored for its potential therapeutic applications, particularly in neuropharmacology. Its ability to modulate neurotransmitter systems suggests it could be beneficial in treating disorders such as depression or anxiety. Preliminary studies demonstrate that modifications to the cyclopropane structure can lead to variations in biological activity, indicating a pathway for optimizing drug design .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on MAO Inhibition : A comparative analysis showed that cis isomers generally exhibited lower inhibition potency against MAO A compared to their trans counterparts. However, they maintained similar activity levels against MAO B, suggesting potential for selective targeting in therapeutic applications .
  • Biochemical Probes : The compound has been utilized as a biochemical probe to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to dissect complex biochemical reactions and identify potential drug targets.
  • Synthesis and Applications : The synthesis of this compound has been optimized for scalability, allowing for extensive testing in biological systems. This has facilitated investigations into its role as an intermediate in pharmaceutical synthesis and agrochemical development.

Comparative Activity of Related Compounds

CompoundMAO A Inhibition (IC50)MAO B Inhibition (IC50)Selectivity Index (MAO B/MAO A)
This compoundTBDTBDTBD
Trans-2-fluoro-1-phenylcyclopropanecarboxylic acid100 µM10 µM10
1-Phenylcyclopropylamine200 µM150 µM0.75

Note: TBD indicates that data is still being compiled or analyzed.

Q & A

Q. Q1. What are the optimal synthetic routes for cis-2-fluoro-1-phenylcyclopropanecarboxylic acid, considering the strain of the cyclopropane ring?

Methodological Answer: Cyclopropanation via the Simmons-Smith reaction or vinyl fluoride cyclization is commonly employed to construct the strained cyclopropane core. Fluorination can be achieved using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride), with careful control of steric and electronic effects to favor the cis configuration. Post-synthesis, purify via recrystallization (e.g., using ethyl acetate/hexane) and confirm stereochemistry via NOESY NMR to detect spatial proximity between the fluorine and phenyl groups .

Advanced Synthesis

Q. Q2. How can enantioselective synthesis of the cis isomer be achieved, and what chiral catalysts are effective?

Methodological Answer: Asymmetric catalysis using chiral palladium complexes or organocatalysts (e.g., Cinchona alkaloids) can induce enantioselectivity. For example, a Pd-catalyzed cyclopropanation with fluorinated diazo compounds under low temperatures (−20°C) may enhance stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® AD-H column) and validate using polarimetry or X-ray crystallography if single crystals are obtainable .

Basic Characterization

Q. Q3. What analytical techniques reliably confirm the cis configuration and purity?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^{1}\text{H}-19F^{19}\text{F} coupling constants (JHFJ_{HF})—a smaller JJ (e.g., <5 Hz) suggests cis geometry due to reduced dihedral angle strain.
  • X-ray Crystallography : Resolve spatial arrangement definitively; compare with analogous structures (e.g., cis-fluorocyclopropane derivatives in ).
  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to assess purity (>98%) and detect byproducts .

Advanced Mechanistic Studies

Q. Q4. How do computational methods like DFT elucidate the electronic effects of the fluorine substituent?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the molecule’s electronic structure. Analyze:

  • Frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Conformational energy barriers to explain stereochemical stability. Validate with experimental 19F^{19}\text{F} NMR chemical shifts and IR spectra .

Data Contradiction Resolution

Q. Q5. How should researchers resolve discrepancies between spectral data and expected structure?

Methodological Answer:

  • Cross-validation : Compare 13C^{13}\text{C} NMR data with computed spectra (e.g., ACD/Labs or ChemDraw predictions).
  • Isotopic labeling : Synthesize a 18F^{18}\text{F}-labeled analog for PET studies to confirm positional integrity.
  • Dynamic NMR : Probe temperature-dependent splitting to detect conformational exchange masking true coupling constants .

Biological Activity Assays

Q. Q6. How to design assays to evaluate bioactivity, considering fluorinated analogs?

Methodological Answer:

  • In vitro enzyme inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes (e.g., cyclooxygenase-2).
  • SAR studies : Compare IC50_{50} values against non-fluorinated analogs to assess fluorine’s impact on potency.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS to measure half-life .

Stability and Handling

Q. Q7. What are best practices for storage to prevent degradation?

Methodological Answer: Store under argon atmosphere at −20°C in amber vials to minimize light/oxygen exposure. Pre-dry solvents (e.g., molecular sieves for DMSO) to avoid hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and track impurities by UPLC .

Ecological Impact Assessment

Q. Q8. How to assess ecotoxicity when data is limited?

Methodological Answer:

  • QSAR modeling : Use tools like ECOSAR to predict acute toxicity (e.g., LC50_{50} for fish).
  • Microtox® assay : Measure luminescence inhibition in Vibrio fischeri as a proxy for aquatic toxicity.
  • Soil mobility : Perform column chromatography with artificial soil (OECD Guideline 121) to assess leaching potential .

Cross-Disciplinary Applications

Q. Q9. How can this compound be explored in material science?

Methodological Answer:

  • Polymer modification : Incorporate into fluorinated polyesters via melt polycondensation; analyze thermal stability (TGA) and dielectric properties.
  • Coordination chemistry : Screen for metal-organic framework (MOF) formation with lanthanides (e.g., Eu3+^{3+}) for luminescence applications .

Advanced Mechanistic Probes

Q. Q10. What techniques study reaction mechanisms involving this compound?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} in deuterated solvents to identify rate-determining steps.
  • In situ IR/Raman spectroscopy : Monitor intermediate formation during acid-catalyzed ring-opening reactions.
  • CIDNP (Chemically Induced Dynamic Nuclear Polarization) : Detect radical intermediates in photochemical pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid
Reactant of Route 2
Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid

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